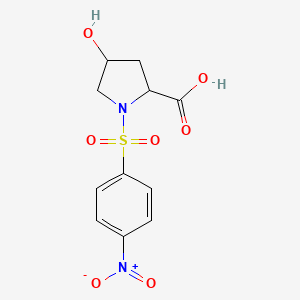
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a novel sulfonamide derivative synthesized from the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . This compound has garnered attention due to its potential bioactive properties and its relevance in various scientific fields.
準備方法
The synthesis of 4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves the coupling of 4-nitrobenzenesulfonyl chloride with the amino acid 4-hydroxyproline at room temperature using sodium carbonate in the presence of water . The compound is characterized using single crystal X-ray diffraction studies, and spectroscopic methods such as NMR, FTIR, ES-MS, and UV are employed for further structural analysis .
化学反応の分析
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions include amino-substituted sulfonamides and other derivatives.
科学的研究の応用
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as dihydropteroate synthase and DNA topoisomerase . The compound inhibits these enzymes, thereby disrupting essential biological processes in bacteria and viruses. The presence of the sulfonamide group is crucial for its bioactivity, as it mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .
類似化合物との比較
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid can be compared with other sulfonamide derivatives such as:
Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.
Sulfadiazine: Another antibiotic used to treat bacterial infections.
生物活性
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS No. 1955473-69-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
The chemical formula for this compound is C11H12N2O7S, with a molecular weight of 316.29 g/mol. The structural characteristics include a pyrrolidine ring substituted with a hydroxy group and a nitrobenzenesulfonyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O7S |
| Molecular Weight | 316.29 g/mol |
| CAS Number | 1955473-69-4 |
| Solubility | Soluble in water |
Antiviral Activity
Research has demonstrated that compounds with similar structures exhibit antiviral properties. For instance, hydroxypyridone carboxylic acids have shown inhibition of HIV reverse transcriptase (RT) and associated RNase H activities. In biochemical assays, various analogues demonstrated effective inhibition in the low micromolar range, suggesting that modifications to the core structure can enhance biological efficacy .
Case Study: HIV Reverse Transcriptase Inhibition
A study evaluated several hydroxypyridone derivatives for their ability to inhibit HIV RT. The results indicated that certain analogues exhibited IC50 values ranging from 0.65 µM to 18 µM against RNase H activity, with some compounds demonstrating significant antiviral effects in cell-based assays .
Antitrypanosomal Activity
Emerging research has also explored the antitrypanosomal properties of related compounds. A study synthesized new carboxamide derivatives and tested their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The findings indicated promising antitrypanosomal activity, highlighting the potential for further development of pyrrolidine-based compounds in treating parasitic infections .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in viral replication and cellular processes. The sulfonyl group may enhance binding affinity to target proteins, while the hydroxy group contributes to the overall stability and solubility of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolidine ring or substituents can lead to significant changes in potency and selectivity.
Table 2: SAR Insights from Related Compounds
特性
IUPAC Name |
4-hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7S/c14-8-5-10(11(15)16)12(6-8)21(19,20)9-3-1-7(2-4-9)13(17)18/h1-4,8,10,14H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHZTZPBEAKESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














